2-Bromo-5-fluoro-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the bromine and fluorine substituents .
Industrial Production Methods: Industrial production of this compound often leverages large-scale bromination and fluorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Fluorine gas or other fluorinating agents.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)aniline has several applications in scientific research:
Pharmaceuticals: It is used in the synthesis of inhibitors for hepatitis C virus (HCV) NS3 protease.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Antimicrobial Agents: It has demonstrated antimicrobial effects, making it a candidate for developing new antimicrobial drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline varies depending on its application. In the case of HCV NS3 protease inhibitors, the compound interacts with the active site of the enzyme, inhibiting its function and preventing viral replication . The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline stands out due to the specific arrangement of its substituents, which imparts unique electronic and steric properties. This makes it particularly effective in applications requiring high specificity and reactivity.
Biological Activity
2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is a compound of significant interest in both the agrochemical and pharmaceutical industries. Its unique structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C7H4BrF4N
- Molecular Weight : Approximately 258.01 g/mol
- Appearance : Pale cream to orange solid
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Inhibition of Viral Proteases : The compound has been evaluated as an inhibitor of the hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, making it a target for antiviral drug development.
- Enzyme Interactions : Preliminary studies suggest that the compound may interact with specific enzymes and proteins, potentially influencing cell signaling pathways and metabolic processes.
- Chemical Reactivity : The presence of functional groups allows for nucleophilic substitution reactions, which may lead to the formation of various derivatives that could exhibit different biological activities.
Antiviral Activity
The compound's role as an HCV NS3 protease inhibitor indicates its potential in antiviral drug development. In vitro studies have shown promising results, suggesting that it may effectively reduce viral load in infected cells.
Agrochemical Applications
This compound is utilized in synthesizing trifluoromethylpyridines (TFMP), which are key components in several agrochemicals. More than 20 new TFMP-containing agrochemicals have been developed, highlighting the compound's significance in agricultural chemistry.
Case Studies
- HCV Inhibition Study : A study investigating the inhibitory effects on HCV NS3 protease demonstrated that this compound significantly reduced protease activity in a dose-dependent manner. The IC50 value was found to be lower than that of several known inhibitors, indicating its potential as a lead compound for further development.
- Toxicity Assessment : In toxicity studies conducted on animal models, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further pharmacological exploration .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-4-fluoroaniline | C7H6BrF | Lacks trifluoromethyl group; simpler structure |
4-Fluoroaniline | C6H6F | No bromine or trifluoromethyl groups; less complex |
3-Bromo-5-(trifluoromethyl)aniline | C7H6BrF3 | Similar trifluoromethyl substitution but different bromine position |
Properties
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYWKQKBKNKSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239463-37-6 | |
Record name | 2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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